Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate

Description

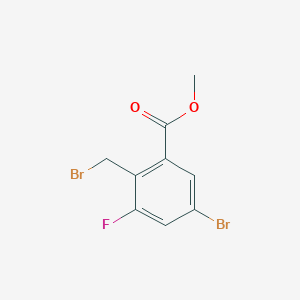

Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate (CAS: 2368206-45-3) is a brominated aromatic ester with the molecular formula C₉H₇Br₂FO₂ and a molecular weight of 325.96 g/mol. It is characterized by a bromine atom at the 5-position, a bromomethyl group at the 2-position, a fluorine atom at the 3-position, and a methyl ester at the 1-position. This compound is typically stored under inert conditions at 2–8°C due to its reactivity and hazards, including skin corrosion (H314) and acute toxicity if ingested (H302) . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) for cancer therapy .

Properties

Molecular Formula |

C9H7Br2FO2 |

|---|---|

Molecular Weight |

325.96 g/mol |

IUPAC Name |

methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3 |

InChI Key |

LTFZXMLUCRCXAV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 3-fluorobenzoate followed by a bromomethylation reaction. The process can be summarized as follows:

Bromination: Methyl 3-fluorobenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 5-position.

Bromomethylation: The resulting product is then subjected to bromomethylation using formaldehyde and hydrobromic acid to introduce the bromomethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several analogs, differing in substituent positions, functional groups, or halogenation patterns. Below is a detailed analysis:

Positional Isomers

- Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate (CAS: 2385646-08-0): Shares the same molecular formula (C₉H₇Br₂FO₂) and weight (325.96 g/mol) but features a bromine at the 4-position instead of the 5-position. For example, the 4-bromo derivative may exhibit reduced steric hindrance during nucleophilic attacks compared to the 5-bromo analog .

Substituent Variations

- Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate: Replaces the 3-fluoro group with a 3-nitro substituent. The nitro group is a strong electron-withdrawing group, increasing the electrophilicity of the bromomethyl group. This enhances reactivity in nucleophilic substitutions, as demonstrated in its synthesis via N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ (76% yield) . Used to synthesize isoindolinone derivatives, highlighting its utility in heterocyclic chemistry .

- 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene (CAS: 162744-60-7): Lacks the methyl ester and features two fluorine atoms at the 1- and 3-positions. Molecular formula: C₇H₄Br₂F₂ (MW: 285.91 g/mol). The absence of the ester group reduces polarity, making it less suitable for aqueous-phase reactions but advantageous in non-polar synthetic pathways .

Functional Group Analogs

- 5-Bromo-4-fluoro-2-hydroxybenzaldehyde :

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions |

|---|---|---|---|---|---|

| Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate | 2368206-45-3 | C₉H₇Br₂FO₂ | 325.96 | 5-Br, 2-BrCH₂, 3-F, COOCH₃ | 2–8°C, inert gas |

| Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate | 2385646-08-0 | C₉H₇Br₂FO₂ | 325.96 | 4-Br, 2-BrCH₂, 3-F, COOCH₃ | Not reported |

| 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene | 162744-60-7 | C₇H₄Br₂F₂ | 285.91 | 5-Br, 2-BrCH₂, 1,3-F | 0–6°C |

Biological Activity

Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate is an organic compound notable for its unique structural features, which include a benzene ring with multiple halogen substituents. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and detailed research findings.

Structural Characteristics

This compound is characterized by:

- Bromine atoms at positions 2 and 5.

- A bromomethyl group at position 2.

- A fluorine atom at position 3.

- An ester functional group that enhances its reactivity.

These structural components contribute to its distinct electronic and steric properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound can interact with various enzymes, potentially modulating their activity through competitive or non-competitive inhibition.

- Receptor Binding : Its halogenated structure may enhance binding affinity to specific receptors, facilitating various biological responses.

Antimicrobial Properties

Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of bromine and fluorine atoms enhances its lipophilicity, which is crucial for membrane penetration.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 25 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 30 | Inhibition of proliferation |

Case Studies

-

Case Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics . -

Case Study on Anticancer Properties :

Research conducted by Smith et al. (2024) investigated the anticancer effects of this compound on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in MCF-7 and HeLa cells, with mechanisms involving apoptosis and cell cycle disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.